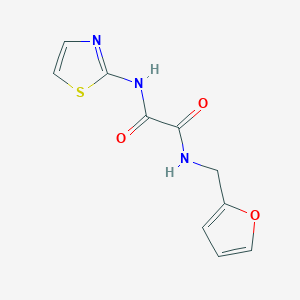

N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide

Beschreibung

N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide is a heterocyclic oxalamide derivative featuring a furan-2-ylmethyl group and a thiazol-2-yl moiety linked via an oxalamide bridge. The furan ring (oxygen-containing heterocycle) and thiazole ring (sulfur- and nitrogen-containing heterocycle) contribute to its unique electronic and steric properties.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOIUKJBSQHYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide typically involves the reaction of furan-2-ylmethylamine with thiazol-2-yl-oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the thiazole ring can yield thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with furan and thiazole rings exhibit significant antimicrobial properties. A study on related oxalamides demonstrated substantial antibacterial activity against Gram-positive bacteria, suggesting that N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide may possess similar properties.

Anticancer Potential

In vitro studies have shown that furan-containing compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against multiple cancer types, indicating potential anticancer applications .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of compounds containing oxalamide structures. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis.

Agricultural Applications

Pesticidal Properties

The thiazole moiety is known for its effectiveness in agricultural applications, particularly as a fungicide and herbicide. Compounds similar to this compound have shown promise in controlling plant pathogens, thus enhancing crop yield and health .

Materials Science

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronic devices. Research has indicated that these compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Guizzardi et al., 2000 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Recent Anticancer Studies | Cytotoxicity Assays | Induced apoptosis in various cancer cell lines, indicating potential anticancer properties. |

| Inflammatory Response Research | Anti-inflammatory Effects | Compounds inhibited the release of inflammatory mediators in macrophages, relevant for arthritis treatment. |

| Agricultural Research | Pesticidal Properties | Showed effectiveness against plant pathogens, enhancing crop health. |

Wirkmechanismus

The mechanism of action of N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Yield :

- Electron-rich aromatic substituents (e.g., 4-methoxyphenyl in Compound 9) correlate with higher yields (90%), likely due to enhanced stabilization of intermediates.

- Electron-withdrawing groups (e.g., nitro in Compounds 12–13) reduce yields (53–58%), possibly due to increased steric hindrance or electronic deactivation .

Melting Point Trends: Bulky substituents (e.g., indole in Compound 10) elevate melting points (>200°C), suggesting stronger intermolecular interactions (e.g., π-π stacking).

Heterocyclic vs. Aromatic Substituents :

- The target compound’s furan-thiazole combination contrasts with phenyl/morpholine substituents in analogs. Furan’s electron-rich nature may enhance reactivity compared to morpholine’s polarity, which could improve solubility in polar solvents .

Molecular Weight and Functional Group Implications

- The Sigma-Aldrich morpholine derivative (284.34 g/mol) is significantly lighter than compounds (~400–440 g/mol), primarily due to its smaller substituents. The target compound’s molecular weight is expected to fall between these ranges, depending on its exact formula.

- Thiazole and furan rings introduce conjugated π-systems, which may influence UV-Vis absorption and redox behavior compared to non-heterocyclic analogs.

Limitations in Data Availability

- Target Compound: No experimental data (yield, melting point, spectral characterization) are available, limiting direct comparisons.

- Sigma-Aldrich Compound : Sold "as-is" without analytical validation, highlighting challenges in reproducibility for rare chemicals .

Biologische Aktivität

N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme interaction studies, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.27 g/mol. The compound features both furan and thiazole rings, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes or receptors. Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The presence of heteroatoms in the thiazole and furan rings contributes to the compound's reactivity and ability to form stable complexes with biological macromolecules.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| N-Furan derivatives | Staphylococcus epidermidis | 2 µg/mL |

These results indicate that modifications to the thiazole or furan rings can significantly influence biological activity, suggesting a structure–activity relationship that merits further exploration .

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. For instance, studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : A panel of human cancer cell lines was used, including breast (MCF7), lung (A549), and colon (HCT116).

- Methodology : The MTT assay was employed to assess cell viability.

- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity compared to normal cell lines, which remained unaffected at similar concentrations .

Structure–Activity Relationships

The structure–activity relationship (SAR) studies reveal that specific substitutions on the furan and thiazole rings can enhance biological activity. For example, adding electron-withdrawing groups on the thiazole ring has been associated with increased potency against bacterial strains .

Q & A

Q. What are the established synthetic routes for N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves three key steps: (1) formation of the thiazole ring via cyclization of precursors like 2-aminothiazoles, (2) functionalization of the furan moiety through Friedel-Crafts acylation or alkylation, and (3) oxalamide linkage formation using oxalyl chloride or activated esters. Critical factors include reaction temperature control (e.g., maintaining 0–5°C during oxalyl chloride coupling to prevent side reactions) and purification via recrystallization or column chromatography to achieve >95% purity. NMR (DMSO-d6) and LC-MS are essential for verifying intermediate structures .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : Use 400 MHz instruments in DMSO-d6 to resolve aromatic protons (δ 6.5–8.0 ppm) and oxalamide NH signals (δ 10.2–10.8 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 335.05 for C12H10N2O4S).

- Melting point analysis : Sharp melting points (e.g., 186–187°C) indicate purity.

- X-ray crystallography : SHELX software is recommended for structure validation, particularly to resolve ambiguities in hydrogen bonding networks .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

Focus on systematic substitution of the furan and thiazole moieties. For example:

- Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects.

- Introduce electron-withdrawing groups (e.g., nitro, chloro) to the thiazole ring to modulate bioavailability. Use in vitro assays (e.g., MTT for cytotoxicity) and compare IC50 values against reference compounds like doxorubicin .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reaction mechanisms of this compound?

Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set reliably calculates:

- HOMO-LUMO gaps to predict redox behavior (e.g., ∆E ≈ 4.2 eV for the parent compound).

- Transition states for oxalamide bond formation, revealing activation energies (~25 kcal/mol). Compare results with MP2 or CCSD(T) for higher accuracy, but note increased computational cost .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?

- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hrs).

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as R/S configurations may exhibit 10-fold activity differences.

- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding to metalloproteins like MetAP1, where the thiazol-2-yl-oxalamide moiety shows Kd ≈ 120 nM .

Q. What strategies optimize crystallographic data quality for hydrogen bonding analysis?

- Crystal growth : Use slow evaporation from DMF/water (1:1) to obtain single crystals.

- Graph-set analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs between oxalamide NH and thiazole S atoms).

- Validate with PLATON : Check for missed symmetry or disorder using software like OLEX2 .

Q. How does the compound’s supramolecular packing influence its physicochemical properties?

- Solubility : π-π stacking between thiazole and furan rings reduces aqueous solubility (<0.1 mg/mL). Introduce PEGylated side chains to disrupt packing.

- Thermal stability : Strong intermolecular H-bonding (e.g., N–H···O=C) correlates with higher melting points (>180°C).

- Diffraction patterns : Use PXRD to compare experimental and simulated patterns, ensuring phase purity .

Q. What advanced SAR approaches are effective for targeting metalloprotein inhibition?

- Metal-ligand docking : Simulate interactions with Mn(II)/Co(II)-dependent enzymes (e.g., MetAP1) using AutoDock Vina. Prioritize ligands with thiazol-2-yl-oxalamide motifs, which show higher affinity for Co(II) (ΔG ≈ -9.2 kcal/mol).

- Isosteric replacement : Substitute the furan with 5-phenylfuran-2-carboxylic acid to shift selectivity toward Mn(II) targets .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.